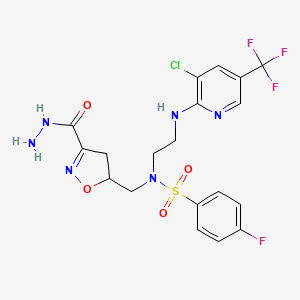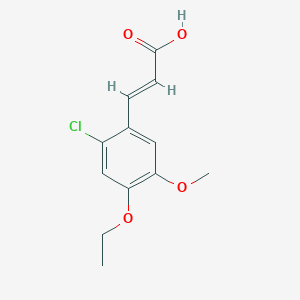
1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in the field of heterocyclic chemistry has led to the development of compounds featuring azetidinone and oxadiazole moieties due to their potential biological activities. Studies have focused on synthesizing these compounds and characterizing them through various spectroscopic methods such as IR, NMR (1H and 13C), and mass spectral studies. For example, compounds integrating azetidinone and oxadiazole structures have been synthesized to evaluate their biological activities, including antimicrobial and cytotoxic properties (Saundane & Walmik, 2013).
Antimicrobial Activity
The antimicrobial efficacy of compounds containing azetidinone and oxadiazole structures has been a significant area of interest. These compounds have been tested against various bacterial and fungal strains to identify their potential as new therapeutic agents. Some compounds have shown promising activity against bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi such as Aspergillus niger and Aspergillus flavus. This highlights the potential of these compounds in developing new antimicrobial drugs (Sindhu et al., 2013).
Antioxidant, Antimycobacterial, and Cytotoxic Activities
In addition to antimicrobial activities, these compounds have been explored for their antioxidant, antimycobacterial, and cytotoxic activities. The research aims to discover new drugs that could be effective against diseases caused by oxidative stress, mycobacterial infections like tuberculosis, and various forms of cancer. Some synthesized compounds have displayed excellent activities in these areas, suggesting their potential in drug development for multiple health conditions (Saundane & Walmik, 2013).
Anti-inflammatory and Anti-thrombotic Activities
The anti-inflammatory and anti-thrombotic properties of oxadiazole derivatives have been investigated, showing that some compounds can significantly reduce inflammation and enhance clotting time in vivo models. This research is crucial for developing new treatments for inflammatory diseases and conditions requiring antithrombotic interventions (Basra et al., 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of these compounds with biological targets, helping to elucidate their mechanisms of action. These studies are vital for drug design, allowing researchers to predict how these compounds bind to their targets and exert their biological effects. This approach has identified compounds with high docking scores against specific proteins, indicating their potential as effective drugs (Basra et al., 2019).
properties
IUPAC Name |
1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(8-9-23-14-4-2-1-3-5-14)20-10-13(11-20)17-18-16(19-22-17)12-6-7-12/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWQYFXRCSOKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

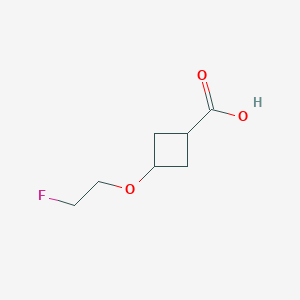
![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2723333.png)
![1-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methylphenyl)piperazine](/img/structure/B2723335.png)
![[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2723338.png)
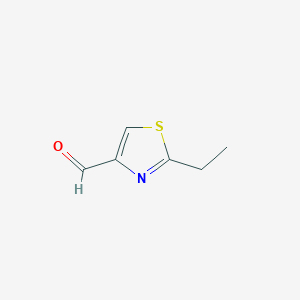
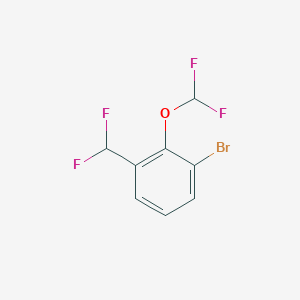
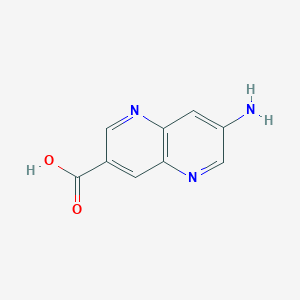
![N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723344.png)

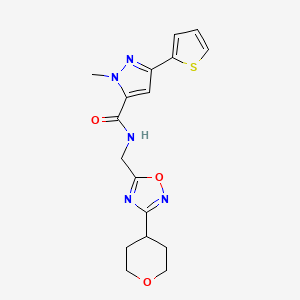
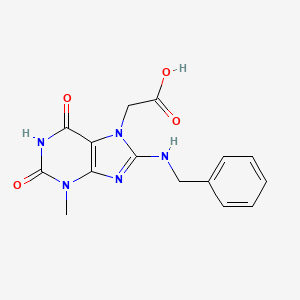
![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)
